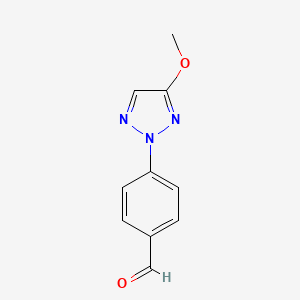
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxy group and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-methoxybenzyl chloride, is reacted with sodium azide in a polar solvent like dimethylformamide (DMF) to form 4-methoxybenzyl azide.
Cycloaddition Reaction: The azide is then subjected to a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) to form the triazole ring.
Oxidation: The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzoic acid
Reduction: 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde
- 4-(4-Methoxyphenyl)-1H-1,2,3-triazole
- 4-(4-Methoxyphenyl)-2H-1,2,3-triazole
Uniqueness
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the presence of both the methoxy group and the benzaldehyde moiety, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Propriétés
Numéro CAS |
65145-91-7 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4-(4-methoxytriazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-6-11-13(12-10)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
Clé InChI |
ZGIPZBAIVFMHRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(N=C1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


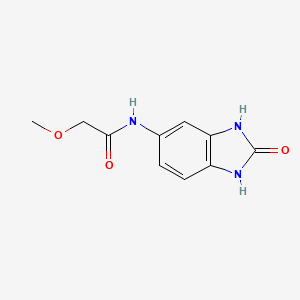
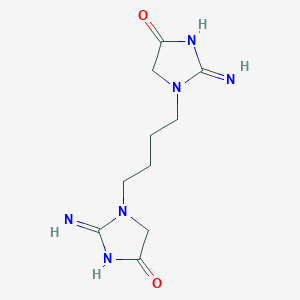
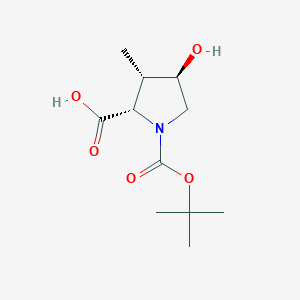
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)

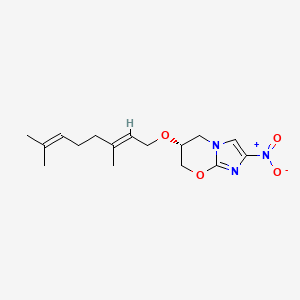
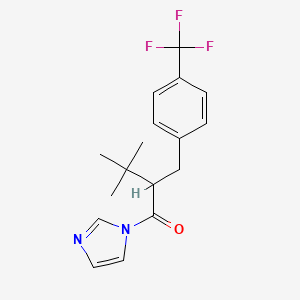
![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
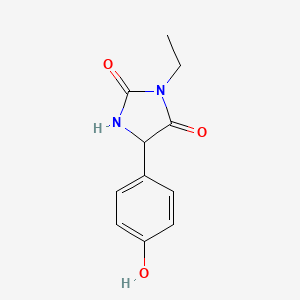

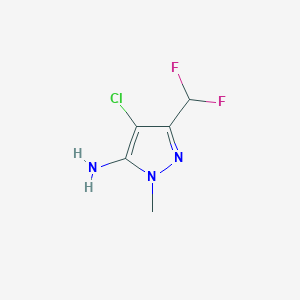
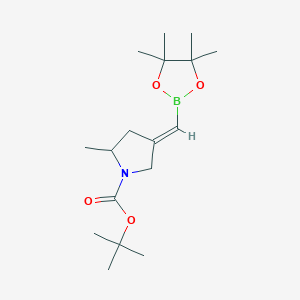
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)

